N-hex-5-ynylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hex-5-ynylmethanesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a hexynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hex-5-ynylmethanesulfonamide typically involves the reaction of hex-5-yn-1-amine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Hex-5-yn-1-amine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-hex-5-ynylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-hex-5-ynylmethanesulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors or as part of drug design strategies. The sulfonamide group is known for its ability to interact with biological targets, making it a valuable moiety in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-hex-5-ynylmethanesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with enzyme active sites, inhibiting their activity. This interaction often involves hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
N-hex-5-yn-1-ylbenzenesulfonamide: Similar structure but with a benzene ring instead of a methane group.
N-hex-5-yn-1-ylmethanesulfonate: Similar structure but with a sulfonate group instead of a sulfonamide group.
Uniqueness: N-hex-5-ynylmethanesulfonamide is unique due to the presence of both an alkyne and a sulfonamide group. This combination provides distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H13NO2S |
---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
N-hex-5-ynylmethanesulfonamide |
InChI |
InChI=1S/C7H13NO2S/c1-3-4-5-6-7-8-11(2,9)10/h1,8H,4-7H2,2H3 |
InChI Key |
IHSMHRNUXWPHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.